STAT3 Inhibitor 4m
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STAT3 Inhibitor 4m is a small molecule inhibitor specifically designed to target and inhibit the activity of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. It is constitutively activated in many types of cancer, making it an attractive target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STAT3 Inhibitor 4m involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the inhibitor’s binding affinity and specificity for STAT3.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and involves the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
STAT3 Inhibitor 4m undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for their biological activity and efficacy .
Scientific Research Applications
STAT3 Inhibitor 4m has a wide range of scientific research applications, including:
Biological Studies: The inhibitor is used to study the role of STAT3 in cellular processes such as apoptosis, proliferation, and differentiation.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting STAT3 signaling pathways.
Immunotherapy: It is explored for its potential to enhance the efficacy of immunotherapeutic approaches by modulating the immune response.
Mechanism of Action
STAT3 Inhibitor 4m exerts its effects by specifically binding to the SH2 domain of STAT3, thereby preventing its dimerization and subsequent activation. This inhibition blocks the phosphorylation of STAT3, which is essential for its translocation to the nucleus and transcriptional activity. By inhibiting STAT3, the compound effectively reduces the expression of STAT3 target genes involved in cell survival, proliferation, and immune evasion .
Comparison with Similar Compounds
Similar Compounds
Napabucasin: A small molecule inhibitor targeting STAT3, evaluated in clinical trials for various cancers.
Uniqueness of STAT3 Inhibitor 4m
This compound is unique due to its high specificity and binding affinity for the STAT3 SH2 domain. This specificity allows for more effective inhibition of STAT3 activity with potentially fewer off-target effects compared to other inhibitors. Additionally, its well-characterized synthetic route and chemical stability make it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C35H45NO3S |
---|---|
Molecular Weight |
559.8 g/mol |
IUPAC Name |
(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-N-(2-thiophen-2-ylethyl)-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide |
InChI |
InChI=1S/C35H45NO3S/c1-22-24-9-10-27-33(4,25(24)20-26(37)29(22)38)15-17-35(6)28-21-32(3,13-12-31(28,2)14-16-34(27,35)5)30(39)36-18-11-23-8-7-19-40-23/h7-10,19-20,28,38H,11-18,21H2,1-6H3,(H,36,39)/t28-,31-,32-,33+,34-,35+/m1/s1 |
InChI Key |
JKWCCKBBTJGQQC-GTKRWHGSSA-N |
Isomeric SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)NCCC6=CC=CS6)C)C)C)C)O |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCCC6=CC=CS6)C)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.